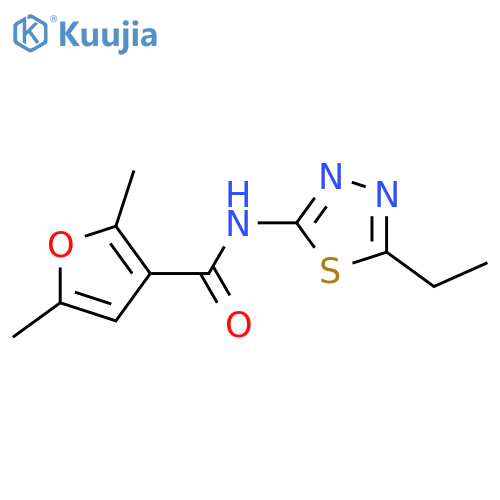Cas no 793680-14-5 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide)

793680-14-5 structure
商品名:N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
CAS番号:793680-14-5
MF:C11H13N3O2S
メガワット:251.304820775986
CID:5361730
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
-
- インチ: 1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15)
- InChIKey: TVUFLDIARTVDDB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(NC2=NN=C(CC)S2)=O)=C1C
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3088-1704-25mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 25mg |
$163.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-20μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 20μl |
$118.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-5mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 5mg |
$103.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-10μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 10μl |
$103.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-1mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 1mg |
$81.0 | 2023-07-06 | |
| Life Chemicals | F3088-1704-2mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 2mg |
$88.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-30mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 30mg |
$178.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-15mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 15mg |
$133.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-10mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 10mg |
$118.5 | 2023-07-06 | |
| Life Chemicals | F3088-1704-3mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
793680-14-5 | 90%+ | 3mg |
$94.5 | 2023-07-06 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 関連文献
-
3. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
793680-14-5 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide) 関連製品
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
